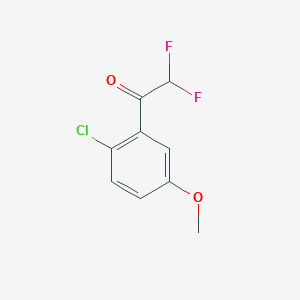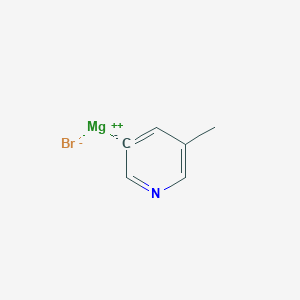
5-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-Methyltetrahydrofuran: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Methylpyridin-3-ylmagnesium bromide typically involves the reaction of 5-Methylpyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water.
Industrial Production Methods: In an industrial setting, the production of 5-Methylpyridin-3-ylmagnesium bromide is scaled up using large reactors. The process involves the careful control of temperature and the use of solvents like 2-Methyltetrahydrofuran to stabilize the Grignard reagent. The product is then purified and stored under inert conditions to maintain its reactivity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: 5-Methylpyridin-3-ylmagnesium bromide can undergo nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and esters.
Conditions: Reactions are typically carried out under anhydrous conditions and at low temperatures to prevent decomposition of the Grignard reagent.
Major Products:
Alcohols: When reacted with aldehydes or ketones.
Substituted Pyridines: When involved in substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for drug molecules.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Employed in the production of polymers and other advanced materials.
Agriculture: Used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
Mechanism: The reactivity of 5-Methylpyridin-3-ylmagnesium bromide is primarily due to the presence of the magnesium-bromide bond, which makes the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds.
Molecular Targets and Pathways:
Carbonyl Compounds: The primary targets are carbonyl compounds, where the nucleophilic carbon attacks the electrophilic carbonyl carbon.
Substitution Pathways: In substitution reactions, the magnesium bromide group is replaced by other functional groups, leading to the formation of new compounds.
Comparison with Similar Compounds
3-Methylpyridin-2-ylmagnesium bromide: Similar in structure but differs in the position of the methyl group.
6-Methoxypyridin-3-ylmagnesium bromide: Contains a methoxy group instead of a methyl group.
Uniqueness:
Reactivity: The position of the methyl group in 5-Methylpyridin-3-ylmagnesium bromide provides unique reactivity patterns compared to its analogs.
Applications: Its specific structure makes it suitable for certain synthetic applications where other Grignard reagents may not be as effective.
Properties
IUPAC Name |
magnesium;5-methyl-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZHIRKJLJSENA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C[C-]=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
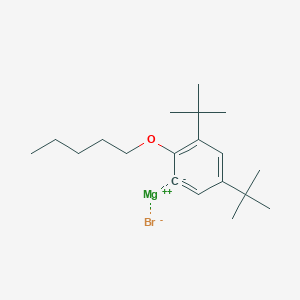
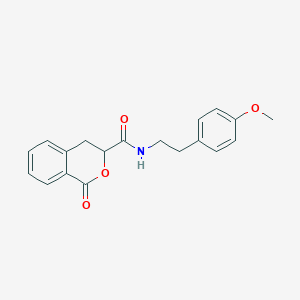
![3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4H-[1,2,4]triazin-5-one](/img/structure/B14879773.png)
![2-(butan-2-ylsulfanyl)-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879777.png)
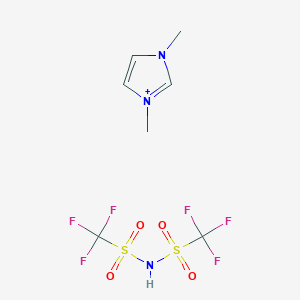
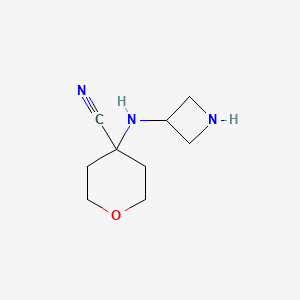
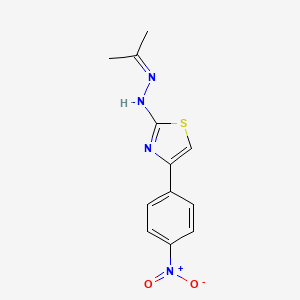
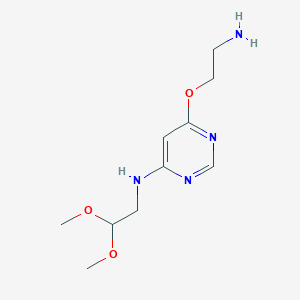
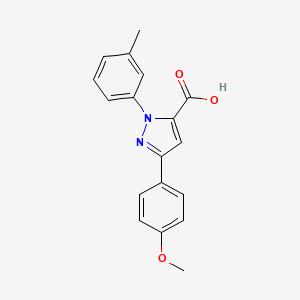
![3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14879818.png)
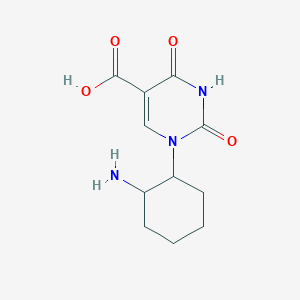
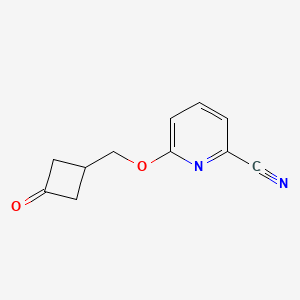
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14879828.png)
